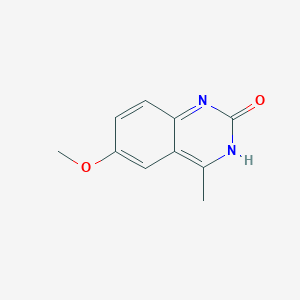
6-Methoxy-4-methylquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-methylquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a methoxy group at the 6th position and a methyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methylquinazolin-2(1H)-one.
Reduction: Formation of 6-methoxy-4-methyl-1,2-dihydroquinazolin-2-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-methylquinazolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The quinazolinone core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylquinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.
6-Methoxyquinazolin-2(1H)-one: Lacks the methyl group at the 4th position.
4,6-Dimethylquinazolin-2(1H)-one: Contains an additional methyl group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-4-methylquinazolin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and material science.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
6-methoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-5-7(14-2)3-4-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
VMWCTBKJVZEMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



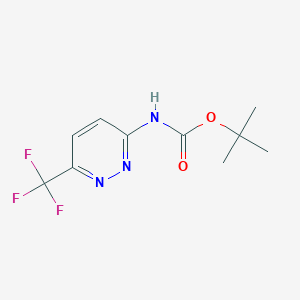
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
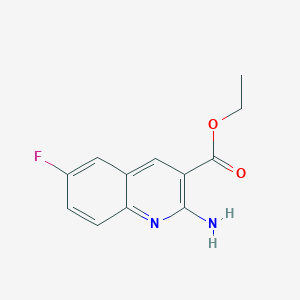
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
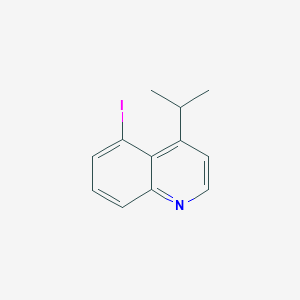
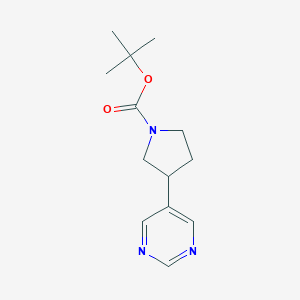
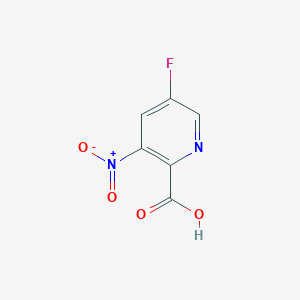
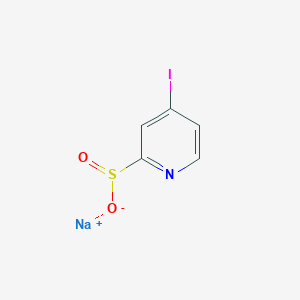
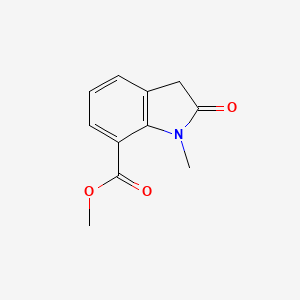

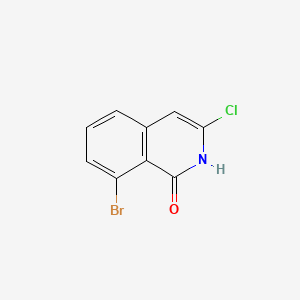
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
